molecular formula C25H25N3O2 B2897798 N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide CAS No. 1286719-77-4

N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide

Cat. No. B2897798
M. Wt: 399.494
InChI Key: AVISSQWLNAOSMA-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a pyridine ring (a six-membered aromatic ring containing one nitrogen atom), and an ethylphenyl group (a phenyl ring with an ethyl group attached). These functional groups can potentially influence the compound’s reactivity and properties.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization.



Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its functional groups and their arrangement. The presence of the pyridine ring suggests that the compound may exhibit aromaticity, which can affect its stability and reactivity. The amide group could participate in hydrogen bonding, influencing the compound’s solubility and boiling point.



Chemical Reactions Analysis

Again, without specific information, it’s challenging to provide a detailed chemical reactions analysis. However, the compound’s functional groups suggest that it could undergo reactions typical for amides and aromatic compounds, such as hydrolysis, electrophilic aromatic substitution, and others.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the amide group could allow for hydrogen bonding, which could make the compound polar and potentially soluble in water.


Scientific Research Applications

Antiallergic Agent Development

Research by Menciu et al. (1999) in the field of medicinal chemistry explored the development of new N-(pyridin-4-yl)-(indol-3-yl)alkylamides, including compounds similar to N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide. This study aimed to find novel antiallergic compounds, leading to the discovery of a specific amide that was significantly more potent than existing antiallergic drugs in histamine release assays. The research demonstrated the potential of such compounds in developing new antiallergic medications (Menciu et al., 1999).

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) involved synthesizing and characterizing coordination complexes of pyrazole-acetamide derivatives, which share structural similarities with N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide. These complexes demonstrated significant antioxidant activity, highlighting the potential of such compounds in antioxidant applications (Chkirate et al., 2019).

Synthesis of Heterocyclic Compounds

Research on the synthesis and pharmacological activities of N-[2-(1H-pyrrol-1-yl)benzyl]arylacetamides, which are structurally related to N-(4-ethylphenyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide, was conducted by Mai et al. (1995). This study reported the creation of new pyrrolobenzodiazepines and their conformationally restricted analogues, contributing to the understanding of antinociceptive effects and potential applications in pain management (Mai et al., 1995).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or developing more efficient synthesis methods.


properties

IUPAC Name

N-(4-ethylphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-3-19-8-10-22(11-9-19)26-23(29)17-28-15-13-20-12-14-27(24(20)25(28)30)16-21-7-5-4-6-18(21)2/h4-15H,3,16-17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVISSQWLNAOSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)N(C=C3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide

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